LNA-A(Bz) amidite
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Overview
Description
LNA-A(Bz) amidite, also known as Locked Nucleic Acid Adenine Benzoyl amidite, is a modified nucleoside used in the synthesis of oligonucleotides. Locked Nucleic Acids (LNA) are a class of conformationally restricted nucleic acid analogues where the ribonucleoside is linked between the 2’-oxygen and the 4’-carbon atoms with a methylene unit. This modification enhances the thermal stability and binding affinity of oligonucleotides towards complementary DNA and RNA .
Preparation Methods
LNA-A(Bz) amidite can be synthesized using standard phosphoramidite chemistry. The process involves the following steps :
Protection of Hydroxy Groups: The hydroxy groups of the nucleoside are protected to prevent undesired side reactions.
Formation of Phosphoramidite: The protected nucleoside is treated with phosphorodiamidite under the catalytic action of a weak acid.
Coupling: The phosphoramidite is coupled to the 5’-OH group of the growing oligonucleotide chain.
Oxidation: The phosphite triester is oxidized to form the phosphate triester.
Deprotection: The protecting groups are removed to yield the final this compound.
Industrial production methods involve automated DNA synthesizers, which allow for the efficient and scalable synthesis of LNA-containing oligonucleotides .
Chemical Reactions Analysis
LNA-A(Bz) amidite undergoes several types of chemical reactions :
Oxidation: The phosphite triester formed during the coupling reaction is oxidized to a phosphate triester using iodine oxidation procedures.
Substitution: The amidite can react with nucleophilic groups in the presence of an acidic azole catalyst, such as 1H-tetrazole or 2-ethylthiotetrazole.
Michaelis-Arbuzov Reaction: This reaction forms the respective phosphonamidates.
Common reagents used in these reactions include phosphorodiamidite, iodine, and various acidic azole catalysts. The major products formed are LNA-containing oligonucleotides with enhanced thermal stability and binding affinity .
Scientific Research Applications
LNA-A(Bz) amidite has a wide range of scientific research applications :
Chemistry: Used in the synthesis of highly stable oligonucleotides for various chemical assays.
Biology: Employed in the development of molecular probes, SNP genotyping, allele-specific PCR, and mRNA sample preparation.
Medicine: Investigated for its potential in antisense drug development and therapeutic applications.
Industry: Utilized in the production of diagnostic assays, therapeutic oligonucleotides, and molecular beacons.
Mechanism of Action
The mechanism of action of LNA-A(Bz) amidite involves the formation of highly stable duplexes with complementary DNA and RNA . The LNA modification induces a conformational change in the surrounding DNA, causing it to adopt a similar C3’-endo conformation. This enhances the binding affinity and thermal stability of the oligonucleotides, allowing for excellent mismatch discrimination and high specificity in hybridization assays .
Comparison with Similar Compounds
LNA-A(Bz) amidite is unique in its ability to form highly stable duplexes with complementary nucleic acids . Similar compounds include :
Morpholino: Another nucleic acid analogue used in antisense applications.
2’-O-Methyl RNA: Modified RNA with enhanced stability and binding affinity.
Phosphorothioate DNA: DNA analogue with increased resistance to nuclease degradation.
This compound stands out due to its superior thermal stability and binding affinity, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C48H52N7O8P |
---|---|
Molecular Weight |
885.9 g/mol |
IUPAC Name |
N-[9-[(1R,3R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C48H52N7O8P/c1-32(2)55(33(3)4)64(61-27-13-26-49)63-42-41-46(54-31-52-40-43(50-30-51-44(40)54)53-45(56)34-14-9-7-10-15-34)62-47(42,28-59-41)29-60-48(35-16-11-8-12-17-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,30-33,41-42,46H,13,27-29H2,1-6H3,(H,50,51,53,56)/t41-,42?,46+,47+,64?/m0/s1 |
InChI Key |
HPIDKMAOZZZGOP-VIHQSWMUSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8 |
Origin of Product |
United States |
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